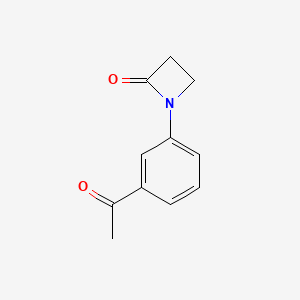

1-(3-acetylphenyl)azetidin-2-one

Vue d'ensemble

Description

1-(3-acetylphenyl)azetidin-2-one: is a derivative of azetidinone, a four-membered lactam ring. . The compound this compound, specifically, has garnered interest for its potential biological activities and applications in synthetic organic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-acetylphenyl)azetidin-2-one can be achieved through several methods. One efficient method involves the [2 + 2] ketene-imine cycloaddition of substituted acetic acids and imines using propylphosphonic anhydride (T3P®) as an acid activator under mild and clean conditions . This method yields monocyclic, spirocyclic, and 3-electron-withdrawing group beta-lactams in good to excellent yields.

Industrial Production Methods: Industrial production of this compound typically involves the reaction of acyl halides with tertiary amines to generate ketenes, which then react with imines to form the azetidinone ring . This method is favored due to its efficiency and the high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-acetylphenyl)azetidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The azetidinone ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted azetidinones, amines, and oxides, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Scientific Research Applications

The compound exhibits a wide array of applications across different scientific domains:

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that 1-(3-acetylphenyl)azetidin-2-one demonstrates significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics. Its structural similarity to beta-lactam antibiotics, such as penicillins and cephalosporins, suggests potential utility in combating antibiotic resistance .

- Antitumor Properties : Studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells through oxidative stress-mediated pathways. This property positions it as a promising agent in cancer therapy .

Organic Synthesis

- Building Block for Complex Molecules : this compound serves as an essential intermediate in organic synthesis, facilitating the development of more complex bioactive compounds. Its ability to undergo various chemical reactions allows for the incorporation of different functional groups, enhancing its versatility .

Pharmaceutical Development

- Therapeutic Agent Development : The compound's unique chemical structure is being explored for developing new therapeutic agents beyond antibiotics, including potential applications in treating metabolic disorders and other diseases due to its interaction with specific biological targets .

Biochemical Interactions

This compound interacts with several enzymes and proteins, notably cytochrome P450, influencing drug metabolism and efficacy. Its ability to modulate enzyme activity can lead to significant pharmacological effects .

Molecular Mechanism

The compound binds to specific biomolecules, altering their conformation and activity. For instance, it can inhibit kinase activity by binding to their active sites, which is crucial for signaling pathways involved in cell growth and proliferation .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 1-(3-acetylphenyl)azetidin-2-one involves its interaction with specific molecular targets. The beta-lactam ring structure allows it to inhibit the activity of transpeptidase enzymes, which are essential for bacterial cell wall synthesis . This inhibition leads to the disruption of cell wall formation, ultimately causing bacterial cell death. Additionally, the compound may interact with other molecular pathways, contributing to its antimicrobial and potential anticancer activities .

Comparaison Avec Des Composés Similaires

Penicillins: These antibiotics also contain a beta-lactam ring and are widely used to treat bacterial infections.

Cephalosporins: Another class of beta-lactam antibiotics with a broader spectrum of activity compared to penicillins.

Carbapenems: These are highly effective beta-lactam antibiotics used for treating severe or high-risk bacterial infections.

Monobactams: A class of beta-lactam antibiotics that are effective against gram-negative bacteria.

Uniqueness: 1-(3-acetylphenyl)azetidin-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other beta-lactam compounds.

Activité Biologique

1-(3-acetylphenyl)azetidin-2-one, a derivative of azetidinone, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by a four-membered lactam ring structure, which contributes to its unique chemical properties. The compound is noted for its potential interactions with various biological targets, leading to significant pharmacological effects.

Target Interactions : Azetidin-2-one derivatives, including this compound, have been shown to interact with multiple biochemical pathways. This compound can bind to specific enzymes and receptors, altering their conformation and activity. Notably, it has been observed to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Cellular Effects : In vitro studies indicate that this compound can inhibit cancer cell proliferation and induce apoptosis through oxidative stress mechanisms. The compound has demonstrated effectiveness against various cancer cell lines, suggesting its potential as an anticancer agent.

This compound exhibits several biochemical properties that contribute to its biological activity:

- Enzyme Interaction : The compound can influence the activity of enzymes involved in metabolic pathways, particularly those mediated by cytochrome P450.

- Cell Proliferation : It has been shown to significantly inhibit the proliferation of cancer cells in xenograft models at low doses, with minimal toxicity observed.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Inhibited cell proliferation in breast cancer cell lines; induced apoptosis through oxidative stress pathways. |

| Study B | Enzyme Interaction | Demonstrated inhibition of cytochrome P450 enzymes; affected drug metabolism pathways. |

| Study C | Dosage Effects | At low doses, showed significant tumor growth inhibition in animal models without notable toxicity. |

Pharmacological Applications

The compound's unique structure allows for various applications in pharmaceuticals:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

- Potential for Antibiotic Development : Due to its beta-lactam structure, it is being explored for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(3-acetylphenyl)azetidin-2-one, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A common approach involves cyclization reactions of β-lactam precursors. For example, substituted azetidin-2-ones are synthesized via [2+2] cycloaddition between ketenes and imines. Reaction parameters such as temperature, solvent polarity, and catalyst choice (e.g., gold catalysts for regioselectivity) significantly influence yields . Characterization of intermediates using IR spectroscopy (C=O stretch at ~1750 cm⁻¹) and NMR (δ ~4.5–5.5 ppm for azetidine protons) is critical for monitoring reaction progress .

Q. How can researchers validate the structural identity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Analyze - and -NMR spectra for diagnostic signals: the azetidin-2-one carbonyl appears at ~170 ppm in -NMR, while the acetyl group resonates at ~2.6 ppm () and ~30 ppm () .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles. For example, analogous azetidin-2-one derivatives show C=O bond lengths of ~1.21 Å and azetidine ring puckering parameters (e.g., Cremer-Pople analysis) .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound, and how can chiral auxiliaries or catalysts be employed?

- Methodological Answer : Chiral resolution via diastereomeric salt formation or asymmetric catalysis (e.g., chiral Lewis acids) can achieve enantiocontrol. For example, stereoselective synthesis of (3S,4R)-configured azetidin-2-ones uses chiral β-hydroxyamide precursors, with HPLC (Chiralpak® columns) or circular dichroism (CD) to verify enantiopurity .

Q. How does the electronic nature of the 3-acetylphenyl substituent influence the reactivity of the azetidin-2-one ring in catalytic applications?

- Methodological Answer : The electron-withdrawing acetyl group enhances electrophilicity at the β-lactam carbonyl, facilitating nucleophilic ring-opening reactions. Computational studies (DFT) can map frontier molecular orbitals to predict reactivity. Experimental validation includes monitoring reaction kinetics with substituents of varying electronic profiles (Hammett σ constants) .

Q. What are the structure-activity relationships (SAR) of this compound derivatives in pharmacological contexts?

- Methodological Answer : SAR studies require systematic substitution at the phenyl or azetidine ring. For example, fluorination at the phenyl ring (as in Ezetimibe analogs) enhances metabolic stability, while bulky substituents at the azetidine nitrogen modulate target binding affinity. Biological assays (e.g., enzyme inhibition, cell viability) paired with molecular docking (AutoDock, Schrödinger) reveal key interactions .

Q. How can researchers address discrepancies in reported spectroscopic data for azetidin-2-one derivatives?

- Methodological Answer : Cross-validate data using multiple techniques (e.g., HRMS for molecular formula confirmation, 2D-NMR for connectivity). Contradictions in -NMR chemical shifts may arise from solvent effects or tautomerism; controlled experiments (e.g., variable-temperature NMR) can resolve ambiguities .

Q. Methodological Considerations Table

Propriétés

IUPAC Name |

1-(3-acetylphenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8(13)9-3-2-4-10(7-9)12-6-5-11(12)14/h2-4,7H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXZFPHDSAVEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N2CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.